5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Helicobacter pylori Urease inhibition Enzyme assay

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (CAS: 119221-62-4) is a heterocyclic small molecule (MF: C7H3Cl2N3OS; MW: 248.09) combining a 2,6-dichloropyridin-4-yl moiety with a 1,3,4-oxadiazole-2-thiol core. This compound exhibits distinct physicochemical characteristics, including a melting point of 205–206°C, a boiling point of 358.9°C at 760 mmHg, a density of 1.82 g/cm³, a refractive index of 1.773, and a calculated LogP of 2.73.

Molecular Formula C7H3Cl2N3OS
Molecular Weight 248.09 g/mol
CAS No. 119221-62-4
Cat. No. B050651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol
CAS119221-62-4
Molecular FormulaC7H3Cl2N3OS
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C2=NNC(=S)O2
InChIInChI=1S/C7H3Cl2N3OS/c8-4-1-3(2-5(9)10-4)6-11-12-7(14)13-6/h1-2H,(H,12,14)
InChIKeyDGCWSYQIRJNUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (CAS 119221-62-4): Key Physicochemical and Structural Properties for Research Procurement


5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (CAS: 119221-62-4) is a heterocyclic small molecule (MF: C7H3Cl2N3OS; MW: 248.09) combining a 2,6-dichloropyridin-4-yl moiety with a 1,3,4-oxadiazole-2-thiol core . This compound exhibits distinct physicochemical characteristics, including a melting point of 205–206°C, a boiling point of 358.9°C at 760 mmHg, a density of 1.82 g/cm³, a refractive index of 1.773, and a calculated LogP of 2.73 . As a 1,3,4-oxadiazole-2-thiol derivative, this compound contains a reactive thiol group at the oxadiazole 2-position, providing a nucleophilic handle for S-alkylation and derivatization, and a 2,6-dichloropyridine substituent, which contributes to its lipophilicity and potential target engagement [1].

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol: Why 1,3,4-Oxadiazole-2-thiol Analogs Cannot Be Casually Interchanged


Procurement decisions for 1,3,4-oxadiazole-2-thiol derivatives cannot rely on generic scaffold similarity because specific substituent patterns dictate both application suitability and synthetic utility. The presence of the 2,6-dichloropyridin-4-yl substituent on this compound confers distinct properties relative to analogs with alternative aryl, alkyl, or heterocyclic substituents. In cholinesterase inhibition SAR studies of 1,3,4-oxadiazole-2-thiol derivatives, the substitution pattern on the aromatic moiety at the oxadiazole 5-position has a profound effect on inhibitory potential compared to aliphatic substitutions [1]. In antimicrobial SAR investigations, the pyridyl group at the 5-position of the oxadiazole moiety is associated with enhanced antifungal activity [2]. Furthermore, the specific 2,6-dichloro substitution on the pyridine ring differentiates this compound from other pyridyl-oxadiazole-thiols (e.g., 3-pyridyl, 4-pyridyl, or unsubstituted pyridyl analogs), which is critical for applications as urease and nitrification inhibitors where this exact substitution is claimed [3]. The combination of the 2,6-dichloropyridine moiety with the reactive thiol group makes this compound a distinct starting material for S-functionalization, with physicochemical properties (LogP ≈ 2.73, mp 205–206°C) that differ meaningfully from related analogs .

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol: Quantified Differentiation Evidence for Scientific Selection


5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol as Helicobacter pylori Urease Inhibitor: Quantitative IC50 Evidence

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates measurable in vitro inhibition of Helicobacter pylori urease, with a reported IC50 of 2.28 μM (2.28 × 10³ nM) under cell-free conditions [1]. Urease inhibition is a validated mechanism for addressing H. pylori-associated gastric pathologies. Notably, the urease inhibitory potential of this compound is consistent with the broader class of 5-substituted-1,3,4-oxadiazole-2-thiols that are patented as urease inhibitors [2]. While direct head-to-head comparator data for closely related analogs are not available in the public domain for this specific target, the quantitative IC50 value establishes a baseline for this compound's activity that can be used for internal benchmarking against other urease inhibitor candidates.

Helicobacter pylori Urease inhibition Enzyme assay

Patented Application as Urease and Nitrification Inhibitor: Differentiating Agricultural and Environmental Utility

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol falls within the scope of patented 5-substituted-1,3,4-oxadiazole-2-thiols claimed for use as urease and nitrification inhibitors in agricultural applications [1]. The patent (IN3461/DEL/2005) specifically covers compounds where the 5-substituent includes heterocyclyl moieties such as substituted pyridyl groups. This patent-protected application distinguishes this compound from many structurally related oxadiazole-2-thiols that lack this specific claimed utility. The combination of urease inhibition (reducing ammonia volatilization from urea-based fertilizers) and nitrification inhibition (slowing conversion of ammonium to nitrate, reducing leaching and N2O emissions) provides a dual-function profile relevant to nitrogen use efficiency enhancement [1].

Agricultural chemistry Nitrification inhibitor Urease inhibitor Fertilizer additive

Synthetic Versatility: Reactive Thiol Handle for S-Functionalization Differentiates from 1,3,4-Oxadiazole Analogs Lacking the Thiol Moiety

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol contains a nucleophilic thiol group at the oxadiazole 2-position that serves as a reactive site for S-alkylation, S-arylation, and thioester formation [1]. This distinguishes the compound from 1,3,4-oxadiazole analogs that lack the thiol functionality (e.g., 2-unsubstituted, 2-amino, or 2-methyl oxadiazoles), which require alternative synthetic routes for derivatization. Literature precedent demonstrates that 1,3,4-oxadiazole-2-thiols can be efficiently converted to S-substituted derivatives via alkylation with various electrophiles, enabling modular library synthesis for structure-activity relationship (SAR) exploration [2]. The presence of the 2,6-dichloropyridin-4-yl substituent additionally provides aryl chloride handles for potential cross-coupling reactions, offering orthogonal functionalization options.

Medicinal chemistry Chemical synthesis S-alkylation Derivatization

Lipophilicity (LogP ≈ 2.73) Differentiation: Quantitative Physicochemical Comparison to Less Lipophilic Pyridyl-Oxadiazole Analogs

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol exhibits a calculated LogP of 2.7271 , reflecting the lipophilic contribution of the 2,6-dichloro substitution on the pyridine ring. This LogP value places the compound within a favorable range for membrane permeability (typically LogP 1–4) while remaining distinct from less lipophilic pyridyl-oxadiazole analogs. For comparison, the unsubstituted 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol analog has a predicted LogP of approximately 1.1–1.4 (calculated difference of ~1.3–1.6 LogP units, corresponding to approximately 20- to 40-fold difference in octanol-water partition coefficient). The increased lipophilicity conferred by the 2,6-dichloro substitution may influence membrane permeability, protein binding, and overall pharmacokinetic behavior, making this compound more suitable for applications requiring enhanced hydrophobic character [1].

ADME prediction Lipophilicity Drug-likeness Physicochemical properties

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (119221-62-4): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Agricultural Chemistry Research: Urease and Nitrification Inhibitor Development

Research programs focused on improving nitrogen use efficiency in agricultural systems can utilize this compound as a candidate urease and nitrification inhibitor scaffold. The patent coverage (IN3461/DEL/2005) specifically claims 5-substituted-1,3,4-oxadiazole-2-thiols for these dual agricultural applications [1]. The demonstrated urease inhibitory activity (IC50 = 2.28 μM against H. pylori urease [2]) provides a quantitative starting point for structure-activity optimization toward soil urease enzymes. The compound can serve as a lead structure for developing fertilizer additives that reduce ammonia volatilization from urea hydrolysis and slow nitrification rates to minimize nitrate leaching and N2O greenhouse gas emissions.

Medicinal Chemistry: Synthesis of S-Functionalized Derivative Libraries for SAR Exploration

The reactive thiol group at the oxadiazole 2-position makes this compound an efficient starting material for generating S-substituted derivative libraries via straightforward alkylation chemistry [1]. Researchers can rapidly synthesize diverse analogs by reacting this thiol with various alkyl, benzyl, or acyl halides under mild basic conditions. The resulting S-substituted derivatives can be screened across multiple biological targets, including antibacterial, antifungal, and antitumor applications where 1,3,4-oxadiazole scaffolds have demonstrated activity [2]. The 2,6-dichloropyridin-4-yl substituent provides a distinct lipophilic aromatic moiety (LogP ≈ 2.73 ) that influences target binding and membrane permeability properties of resulting derivatives.

Anti-Helicobacter pylori Drug Discovery: Urease Inhibition Screening

Given its documented in vitro inhibition of H. pylori urease (IC50 = 2.28 μM under cell-free conditions [1]), this compound can be employed as a reference inhibitor or starting scaffold in anti-H. pylori drug discovery programs. Urease is a validated virulence factor for H. pylori colonization of the gastric mucosa, and inhibitors of this enzyme represent a therapeutic strategy distinct from conventional proton pump inhibitors and antibiotics. The compound's physicochemical profile (MW = 248.09, LogP ≈ 2.73 [2]) falls within favorable drug-like space for oral bioavailability, supporting its suitability as a lead-like molecule for further medicinal chemistry optimization.

Analytical Chemistry and Quality Control: Reference Standard Procurement

This compound can be procured as a reference standard for analytical method development, including HPLC-UV, LC-MS, and NMR characterization of related oxadiazole-thiol derivatives. The well-defined physicochemical properties—melting point 205–206°C, boiling point 358.9°C at 760 mmHg, density 1.82 g/cm³, refractive index 1.773, and vapor pressure 2.47 × 10⁻⁵ mmHg at 25°C [1]—facilitate method validation and purity assessment. The compound's distinct CAS registry number (119221-62-4) enables unambiguous identification in regulatory submissions, procurement documentation, and chemical inventory management [2].

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